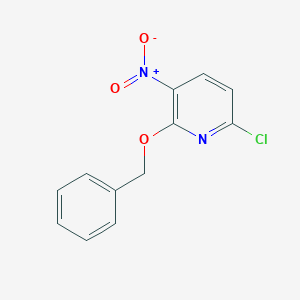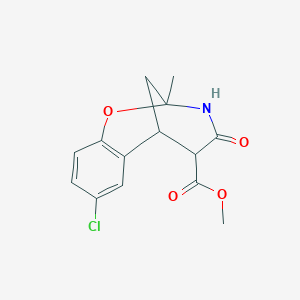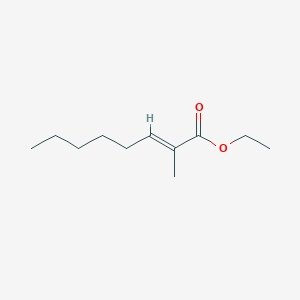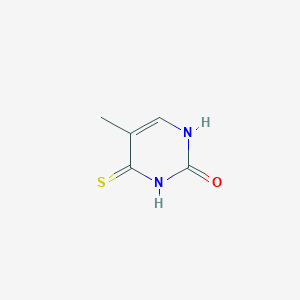![molecular formula C15H20N2O4S B3131462 2-({[3-(Aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid CAS No. 354546-35-3](/img/structure/B3131462.png)
2-({[3-(Aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid
Overview
Description
2-({[3-(Aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid is a compound with significant chemical interest. The compound features an aminocarbonyl group attached to a dimethyl-thienyl ring and a cyclohexanecarboxylic acid moiety. Such a structure offers unique properties that are valuable across various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(Aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid typically involves multi-step organic reactions:
Formation of 3-(Aminocarbonyl)-4,5-dimethyl-2-thiophene: : This intermediate can be prepared through nitration, followed by reduction of 2,3-dimethylthiophene.
Attachment of Cyclohexane Moiety: : The carboxylation of cyclohexane can be achieved through Friedel-Crafts acylation.
Final Coupling Reaction: : The final step involves coupling the aminocarbonyl intermediate with the cyclohexanecarboxylic acid derivative under specific conditions, usually involving a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In industrial settings, large-scale production might involve continuous flow synthesis, optimizing yield and purity through controlled reaction conditions and minimizing by-products. Industrial methods may also integrate green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the cyclohexane ring and the thienyl moiety, producing hydroxylated or ketone derivatives.
Reduction: : Reduction reactions can target the aminocarbonyl group, converting it to an amine.
Substitution: : Various nucleophilic substitutions can occur at the thiophene ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or potassium permanganate.
Reduction: : Hydrogen gas with palladium or nickel catalysts.
Substitution: : Sodium hydride (NaH) for deprotonation followed by alkyl halides.
Major Products Formed
Oxidation: : Hydroxylated or keto derivatives.
Reduction: : Amine derivatives.
Substitution: : Alkyl-substituted thiophene derivatives.
Scientific Research Applications
2-({[3-(Aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid finds applications in various fields:
Chemistry: : Used as a building block in organic synthesis and material science.
Biology: : Potential as a biochemical probe due to its unique structural features.
Medicine: : Investigated for its pharmacological properties, such as anti-inflammatory or anti-cancer activities.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through various molecular targets:
Molecular Targets: : Interacts with specific enzymes or receptors, influencing biochemical pathways.
Pathways Involved: : May affect signaling pathways involving kinase or phosphatase enzymes, altering cellular responses.
Comparison with Similar Compounds
Comparing 2-({[3-(Aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid with similar compounds highlights its unique properties:
Similar Compounds: : 2-{[3-(Aminocarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid, 2-{[4,5-dimethyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid.
Uniqueness: : The specific placement and combination of the aminocarbonyl group and dimethyl-thienyl ring in conjunction with cyclohexanecarboxylic acid provide distinct reactivity and application potential.
This detailed overview serves as an insightful guide to understanding the comprehensive aspects of this compound. Whether you're looking into its chemical behaviors or its broad scientific applications, this compound undoubtedly offers a wealth of research opportunities.
Properties
IUPAC Name |
2-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-7-8(2)22-14(11(7)12(16)18)17-13(19)9-5-3-4-6-10(9)15(20)21/h9-10H,3-6H2,1-2H3,(H2,16,18)(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSOQNVAEXKMTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2CCCCC2C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-[3,5-bis[4-(hydroxymethyl)phenyl]phenyl]phenyl]methanol](/img/structure/B3131405.png)



![4-[(3aR,5R,6S,6aR)-6-methoxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B3131425.png)
![4-([(3-Methylphenyl)(methylsulfonyl)amino]methyl)benzoic acid](/img/structure/B3131426.png)




![Gallium tris[bis(trimethylsilyl)amide]](/img/structure/B3131460.png)

